molecular formula C19H22N2O2S B368437 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 943107-37-7

1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B368437
CAS No.: 943107-37-7
M. Wt: 342.5g/mol
InChI Key: SFMSVYSXDBREKU-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxyethyl group and a thioether linkage, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific functional groups and linkages, which confer distinct chemical and biological properties. Its methoxyethyl group and thioether linkage differentiate it from other benzimidazole derivatives, potentially enhancing its reactivity and biological activity .

Properties

IUPAC Name

1-(2-methoxyethyl)-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-15-7-9-16(10-8-15)23-13-14-24-19-20-17-5-3-4-6-18(17)21(19)11-12-22-2/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMSVYSXDBREKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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